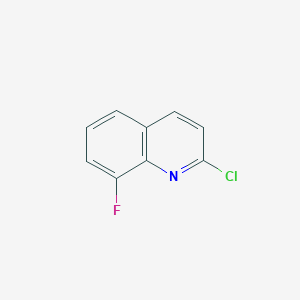

2-Chloro-8-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPMWYOOKWBXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622629 | |

| Record name | 2-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124467-23-8 | |

| Record name | 2-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124467-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124467-23-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-8-fluoroquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and a thorough characterization of the target compound.

Synthesis of 2-Chloro-8-fluoroquinoline

The synthesis of 2-chloro-8-fluoroquinoline is most effectively achieved through the chlorination of 8-fluoro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 8-fluoroquinolin-2(1H)-one). This reaction typically utilizes a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

A proposed synthetic pathway is illustrated below:

Caption: Synthetic pathway for 2-chloro-8-fluoroquinoline.

Experimental Protocol: Chlorination of 8-Fluoro-2-hydroxyquinoline

This protocol describes a general procedure for the synthesis of 2-chloro-8-fluoroquinoline from 8-fluoro-2-hydroxyquinoline using phosphorus oxychloride.

Materials:

-

8-Fluoro-2-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-fluoro-2-hydroxyquinoline (1 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be performed neat or with a high-boiling inert solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-chloro-8-fluoroquinoline.

The following diagram outlines the general experimental workflow:

Caption: Experimental workflow for the synthesis and purification.

Characterization of 2-Chloro-8-fluoroquinoline

The structure and purity of the synthesized 2-chloro-8-fluoroquinoline can be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 75 to 85 °C | [2] |

| CAS Number | 124467-23-8 | [2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-chloro-8-fluoroquinoline based on its chemical structure and data from analogous compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the chlorine and fluorine substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2-8.4 | d | ~8.5 | H4 |

| ~7.8-8.0 | d | ~8.5 | H3 |

| ~7.6-7.8 | dd | ~8.0, ~4.5 | H5 |

| ~7.4-7.6 | t | ~8.0 | H6 |

| ~7.2-7.4 | dd | ~8.0, ~1.0 | H7 |

Note: Predicted chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C8 |

| ~150 | C2 |

| ~145 | C8a |

| ~138 | C4 |

| ~129 | C6 |

| ~128 | C4a |

| ~126 (d, ³JCF ≈ 5 Hz) | C7 |

| ~125 | C3 |

| ~118 (d, ²JCF ≈ 20 Hz) | C5 |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine atom will also exhibit smaller C-F couplings.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as C-Cl and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Strong | Aromatic C=C stretch |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1250-1100 | Strong | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic pattern for the molecular ion and chlorine-containing fragments will be observed (M+ and M+2 in an approximate 3:1 ratio).

| m/z | Proposed Fragment Ion |

| 181/183 | [M]⁺ |

| 146 | [M-Cl]⁺ |

| 127 | [M-Cl-HCN]⁺ |

Safety and Handling

2-Chloro-8-fluoroquinoline should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Phosphorus oxychloride is a corrosive and toxic reagent and must be handled with extreme care. Refer to the Safety Data Sheet (SDS) for detailed safety information.

This technical guide provides a foundational understanding of the synthesis and characterization of 2-chloro-8-fluoroquinoline. The provided protocols and data are intended to be a starting point for researchers, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-8-fluoroquinoline, a key building block in medicinal chemistry and materials science. This document details its known quantitative properties, provides generalized experimental protocols for their determination, and illustrates relevant workflows for its synthesis and characterization.

Core Physicochemical Properties

2-Chloro-8-fluoroquinoline is a solid, fluorinated heterocyclic compound. Its structural and physicochemical characteristics are fundamental to its reactivity and application in synthesis. The key properties are summarized below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-8-fluoroquinoline | |

| CAS Number | 124467-23-8 | [1] |

| Molecular Formula | C₉H₅ClFN | |

| Molecular Weight | 181.59 g/mol | |

| Physical State | Solid | |

| Melting Point | 75 - 85 °C | |

| Boiling Point | Data not available. The related compound 2-chloroquinoline boils at 266 °C, and 8-fluoroquinoline boils at 148-150 °C at 30 Torr.[2][3] | |

| Solubility | Specific data is not available. As a halogenated quinoline, it is expected to be soluble in many common organic solvents like acetone, ethyl acetate, and dichloromethane, but have low solubility in water.[4] | |

| pKa | Specific data is not available. The quinoline nitrogen atom provides a basic center. Fluoroquinolone derivatives are typically amphoteric, with an acidic pKa from a carboxylic acid group (not present here) and a basic pKa associated with a nitrogen atom in a side chain.[5][6] The nitrogen on the quinoline ring is a weak base. | |

| logP (predicted) | 3.3 (XlogP) | |

| Canonical SMILES | FC1=CC=CC2=CC=C(Cl)N=C12 | |

| InChI | InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of solid organic compounds like 2-Chloro-8-fluoroquinoline are provided below. These are generalized methods standard in organic chemistry laboratories.

2.1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of 2-Chloro-8-fluoroquinoline, finely powdered

-

Thermometer

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[7][8]

-

Packing the Sample: Invert the capillary tube and tap the sealed end on a hard surface to pack the sample down into the bottom. The packed sample height should be 1-2 mm.[7][9]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned.

-

Thiele Tube: Attach the capillary tube to the thermometer using a small rubber band, aligning the sample with the thermometer bulb.[10] Insert this assembly into the Thiele tube containing heating oil.[10]

-

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[8]

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted.

-

The melting point is reported as the range T1 - T2.[11]

-

2.2. Solubility Determination

This protocol establishes the solubility of a compound in various solvents, which helps classify it based on polarity and the presence of acidic or basic functional groups.[12]

Objective: To qualitatively assess the solubility of 2-Chloro-8-fluoroquinoline in water, acidic, basic, and organic solvents.

Materials:

-

Small test tubes

-

Spatula

-

Sample of 2-Chloro-8-fluoroquinoline

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Diethyl ether (or another common organic solvent like acetone or dichloromethane)

Procedure:

-

Initial Setup: For each solvent, place approximately 25 mg of the solid compound into a clean, dry test tube.[13]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[13]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[13][14]

-

Observation: After adding the full amount of solvent and mixing, observe the sample.

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[14]

-

-

Classification:

-

Water Solubility: Tests for the presence of highly polar functional groups.

-

5% HCl Solubility: A water-insoluble compound that dissolves in dilute acid typically contains a basic functional group (like the quinoline nitrogen).

-

5% NaOH Solubility: A water-insoluble compound that dissolves in dilute base typically contains an acidic functional group.

-

Organic Solvent Solubility: Tests the compound's polarity against the "like dissolves like" principle.[14]

-

Mandatory Visualizations

3.1. Synthesis and Purification Workflow

The synthesis of substituted quinolines can be achieved through various methods, often involving the cyclization of aniline derivatives.[15][16][17][18][19] The following diagram illustrates a general workflow for the synthesis and subsequent purification of a halo-substituted quinoline like 2-Chloro-8-fluoroquinoline.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. merlionpharma.com [merlionpharma.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pennwest.edu [pennwest.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]

- 18. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. jptcp.com [jptcp.com]

An In-depth Technical Guide to 2-Chloro-8-fluoroquinoline

CAS Number: 124467-23-8

This technical guide provides a comprehensive overview of 2-Chloro-8-fluoroquinoline, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and biological significance.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-Chloro-8-fluoroquinoline is presented below, providing a ready reference for its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 124467-23-8 | [1] |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | [1] |

| Melting Point | 75 to 85 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Experimental Protocols

Proposed Synthesis of 2-Chloro-8-fluoroquinoline

The synthesis of 2-Chloro-8-fluoroquinoline can be envisioned in a two-step process starting from the commercially available 8-fluoro-2-hydroxyquinoline (also known as 8-fluoroquinolin-2-ol).

Step 1: Chlorination of 8-fluoro-2-hydroxyquinoline

This step involves the conversion of the hydroxyl group at the 2-position of the quinoline ring to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Materials and Equipment:

-

8-fluoro-2-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, a mixture of 8-fluoro-2-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is prepared.

-

The reaction mixture is heated under reflux with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 2-Chloro-8-fluoroquinoline.

Biological Significance and Signaling Pathways

2-Chloro-8-fluoroquinoline is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to fluoroquinolone antibiotics suggests its potential role as a precursor in the development of new antibacterial agents. Fluoroquinolones are known to exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones inhibit the activity of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to the cessation of essential cellular processes and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Potential Immunomodulatory Role

Some studies on fluoroquinolones have suggested that beyond their direct antibacterial action, they may also possess immunomodulatory properties. This can occur through the modulation of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway.

References

Spectroscopic Profile of 2-Chloro-8-fluoroquinoline: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-8-fluoroquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds.

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for 2-Chloro-8-fluoroquinoline

| Adduct | Predicted m/z |

| [M+H]+ | 182.01674 |

| [M+Na]+ | 203.99868 |

| [M-H]- | 180.00218 |

| [M+NH4]+ | 199.04328 |

| [M+K]+ | 219.97262 |

| [M]+ | 181.00891 |

| [M]- | 181.01001 |

Data sourced from PubChem predictions.[1]

Expected Spectroscopic Characteristics

The following sections detail the anticipated NMR and IR spectral features of 2-Chloro-8-fluoroquinoline, inferred from the known spectroscopic data of analogous compounds such as 2-chloroquinoline, 8-fluoroquinoline, and other substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the quinoline ring will show complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the quinoline ring. The carbon atom attached to the chlorine (C2) is expected to be significantly deshielded. The carbon atom bonded to the fluorine (C8) will exhibit a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond couplings to fluorine.

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-8-fluoroquinoline is anticipated to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C=N stretching: Around 1600-1650 cm⁻¹

-

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

-

C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C-H bending (out-of-plane): In the 700-900 cm⁻¹ region, which can provide information about the substitution pattern.

Experimental Protocols

While specific experimental protocols for obtaining spectroscopic data for 2-Chloro-8-fluoroquinoline are not available, standard methodologies for NMR, IR, and MS analysis of small organic molecules would be employed.

General NMR Spectroscopy Protocol

A sample of 2-Chloro-8-fluoroquinoline would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for data acquisition.

General FT-IR Spectroscopy Protocol

An Infrared spectrum could be obtained using either a potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the compound is ground with KBr powder and pressed into a thin pellet. For ATR, a drop of the sample solution or a small amount of the solid is placed directly on the ATR crystal.

General Mass Spectrometry Protocol

Mass spectral data would typically be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting ions would be analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like 2-Chloro-8-fluoroquinoline is depicted below.

Logical Relationship of Spectroscopic Techniques

The relationship between the different spectroscopic techniques in elucidating the structure of an organic molecule is hierarchical and complementary.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-8-fluoroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-8-fluoroquinoline, a key heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics. Understanding the solubility of this intermediate is critical for optimizing reaction conditions, purification processes, and the overall efficiency of drug development workflows.

Due to the limited availability of specific quantitative solubility data for 2-Chloro-8-fluoroquinoline in peer-reviewed literature, this guide presents qualitative solubility information for structurally related fluoroquinolone compounds to provide a predictive framework. Furthermore, it details robust, generalized experimental protocols for accurately determining its solubility in various organic solvents.

Solubility Profile of Fluoroquinolone Analogs

The solubility of a compound is dictated by its physicochemical properties and the nature of the solvent. For fluoroquinolones, solubility in organic solvents is crucial for synthesis and formulation. The following table summarizes qualitative and quantitative solubility data for several common fluoroquinolones in various organic solvents, which can serve as a reference for estimating the behavior of 2-Chloro-8-fluoroquinoline.

| Compound | Solvent | Solubility | Temperature (°C) |

| Ciprofloxacin | n-butanol | 77.50 µg/mL (2.01 x 10⁻⁴ M)[1] | 25 |

| Norfloxacin | n-butanol | 225.00 µg/mL (7.05 x 10⁻⁴ M)[1] | 25 |

| Ofloxacin | n-butanol | 162.50 µg/mL (4.50 x 10⁻⁴ M)[1] | 25 |

| Enrofloxacin | Ethanol | ~1.7 mg/mL[2] | 25 |

| Enrofloxacin | Propylene Glycol | ~1.2 mg/mL[2] | 25 |

| Various Fluoroquinolones | DMSO | Generally Soluble | Ambient |

| Various Fluoroquinolones | DMF | Generally Soluble | Ambient |

| Various Fluoroquinolones | Methanol | Partially Soluble to Soluble[3] | Ambient |

| Various Fluoroquinolones | Acetonitrile | Soluble[4] | Ambient |

Note: This table is for reference only. The solubility of 2-Chloro-8-fluoroquinoline should be determined experimentally for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed methodologies for quantifying the solubility of 2-Chloro-8-fluoroquinoline in organic solvents.

Protocol 1: Equilibrium Solubility Determination by UV-Vis Spectrophotometry (Shake-Flask Method)

This method determines the equilibrium solubility by creating a saturated solution and measuring the concentration of the dissolved solute using UV-Vis spectroscopy.[1][5]

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 2-Chloro-8-fluoroquinoline of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

-

Perform serial dilutions to create a series of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorption (λmax), determined by scanning the UV-Vis spectrum of the compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 2-Chloro-8-fluoroquinoline to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the aliquot through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE).

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.[6]

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

-

Caption: Experimental workflow for determining solubility using the shake-flask method and UV-Vis analysis.

Protocol 2: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity and is an excellent alternative for solubility determination, especially for complex mixtures or when UV-Vis is not suitable.[7][8]

Methodology:

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.5 µm).[7]

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer), delivered isocratically or via a gradient.[9][10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to the λmax of 2-Chloro-8-fluoroquinoline.[10]

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution and a series of at least five standard solutions of known concentrations in the mobile phase.

-

Inject a fixed volume (e.g., 10 µL) of each standard solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

-

Sample Preparation and Analysis:

-

Prepare and equilibrate the saturated solution as described in Protocol 1 (Steps 2.1 and 2.2).

-

Withdraw and filter the supernatant as described in Protocol 1 (Step 3.1).

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system under the same conditions as the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the peak area using the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Biological Relevance: Mechanism of Action of Fluoroquinolones

2-Chloro-8-fluoroquinoline is a precursor for many fluoroquinolone antibiotics. These antibiotics exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and DNA, leading to stalled replication forks and the generation of double-strand DNA breaks.[12][14]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is crucial for decatenating (separating) newly replicated daughter chromosomes. Inhibition by fluoroquinolones prevents chromosomal segregation, thereby halting cell division.[12][15]

The dual targeting of these essential enzymes contributes to the broad-spectrum activity of fluoroquinolone antibiotics.

References

- 1. jsppharm.org [jsppharm.org]

- 2. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. unitedjchem.org [unitedjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. ptfarm.pl [ptfarm.pl]

- 10. moca.net.ua [moca.net.ua]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of 2-Chloro-8-fluoroquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-fluoroquinoline is a halogenated derivative of the quinoline heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. Its specific substitution pattern, featuring a chlorine atom at the 2-position and a fluorine atom at the 8-position, is anticipated to modulate its electronic properties, reactivity, and intermolecular interactions, making it a valuable building block in the synthesis of novel bioactive compounds and functional materials.

Predicted Molecular Structure and Conformation

The molecular structure of 2-Chloro-8-fluoroquinoline is fundamentally planar, owing to the aromatic nature of the quinoline ring system. The fusion of the benzene and pyridine rings enforces a rigid, flat geometry. The conformational flexibility of the molecule is therefore minimal, primarily limited to the vibrational modes of the substituents.

Key Structural Features:

-

Planarity: The quinoline core is expected to be planar.

-

Bond Lengths and Angles: The introduction of the chloro and fluoro substituents will induce minor deviations in the bond lengths and angles of the quinoline ring compared to the parent molecule. The electron-withdrawing nature of the halogen atoms will likely lead to a slight shortening of the adjacent carbon-carbon bonds.

-

Intermolecular Interactions: In the solid state, the presence of the halogen atoms would likely facilitate various non-covalent interactions, such as halogen bonding and π-π stacking, which would influence the crystal packing.

Data Presentation: Hypothetical Structural Parameters

In the absence of direct experimental data for 2-Chloro-8-fluoroquinoline, the following table presents a hypothetical set of key structural parameters based on computational modeling (DFT) of similar halo-substituted quinolines. These values should be considered as predictive and await experimental verification.

| Parameter | Predicted Value Range | Method of Determination (Typical) |

| Bond Lengths (Å) | ||

| C2-Cl | 1.73 - 1.75 | X-ray Crystallography |

| C8-F | 1.34 - 1.36 | X-ray Crystallography |

| N1-C2 | 1.31 - 1.33 | X-ray Crystallography |

| C8-C8a | 1.40 - 1.42 | X-ray Crystallography |

| Bond Angles (°) | ||

| N1-C2-Cl | 115 - 117 | X-ray Crystallography |

| C7-C8-F | 118 - 120 | X-ray Crystallography |

| Dihedral Angles (°) | ||

| Ring Torsion Angles | ~0 | X-ray Crystallography |

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of 2-Chloro-8-fluoroquinoline would rely on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and details of intermolecular interactions.

Methodology:

-

Crystal Growth: Single crystals of 2-Chloro-8-fluoroquinoline suitable for X-ray diffraction would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and provide insights into the electronic environment and through-bond/through-space interactions in solution.

Methodology:

-

Sample Preparation: A small amount of 2-Chloro-8-fluoroquinoline is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR (¹H and ¹³C): Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all proton and carbon atoms, respectively. These shifts provide information about the electronic environment of each nucleus.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing the connectivity of protons within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, aiding in the complete assignment of the carbon skeleton.

-

-

¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 8-position, and its coupling to nearby protons would provide further structural confirmation.

Computational Chemistry

Objective: To model the molecular structure, predict conformational preferences, and calculate spectroscopic properties to complement experimental data.

Methodology:

-

Model Building: A 3D model of 2-Chloro-8-fluoroquinoline is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). This calculation provides the lowest energy conformation and predicted bond lengths and angles.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared and Raman spectra.

-

NMR Chemical Shift Prediction: The NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to validate the structural assignment.

Visualization of Methodological Workflow

The logical flow for the comprehensive structural and conformational analysis of 2-Chloro-8-fluoroquinoline is depicted below.

Caption: Workflow for the structural and conformational analysis of 2-Chloro-8-fluoroquinoline.

Conclusion

While direct experimental data on the molecular structure and conformation of 2-Chloro-8-fluoroquinoline is currently limited in published literature, a comprehensive understanding can be inferred from the principles of structural chemistry and studies on analogous compounds. The quinoline core is expected to be planar, with minor geometric variations induced by the halogen substituents. A definitive characterization would necessitate a combined approach of X-ray crystallography for solid-state structure, multi-dimensional NMR spectroscopy for solution-state analysis, and computational modeling to provide theoretical support. The methodologies outlined in this guide represent the standard and rigorous approach to elucidating the molecular architecture of such compounds, providing a roadmap for future research in this area.

Technical Guide: 2-Chloro-8-fluoroquinoline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-8-fluoroquinoline (CAS No. 124467-23-8), a key heterocyclic building block for research and development in medicinal chemistry and material science.

Commercial Availability

2-Chloro-8-fluoroquinoline is available from a number of commercial suppliers in varying quantities and purities, catering to the needs of academic research and industrial drug development. Researchers are advised to request certificates of analysis from suppliers to ensure material quality.

| Supplier | Purity | Available Quantities | CAS Number |

| Amerigo Scientific | 95% | Contact for details | 124467-23-8 |

| BLD Pharm | ≥98% | Grams to kilograms | 124467-23-8[1] |

| CATO Reference Materials | Research Grade | Contact for details | 124467-23-8[2] |

| CP Lab Safety | 96% | 25 grams | 124467-23-8[3] |

| Fluorochem | 98% | 1g, 5g, 10g, 25g | 124467-23-8[4] |

| Sigma-Aldrich | 95% | Contact for details | 124467-23-8[5] |

| Synblock | ≥98% | Grams to kilograms | 124467-23-8[6] |

Physicochemical Properties

2-Chloro-8-fluoroquinoline is a solid at room temperature with a molecular weight of 181.59 g/mol . Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 124467-23-8 | [2][6][7] |

| Molecular Formula | C₉H₅ClFN | [2][4][6] |

| Molecular Weight | 181.59 g/mol | [2][4][6] |

| Appearance | Solid | [4] |

| Melting Point | 75 to 85 °C | [4] |

| Boiling Point | 271.3±20.0 °C at 760 mmHg | [6] |

| InChI | InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H | [4] |

| SMILES | C1=CC2=C(C(=C1)F)N=C(C=C2)Cl | [8] |

Experimental Protocols

General Synthesis of a Chloro-Fluoro-Quinoline Core:

This procedure outlines the key steps that could be adapted for the synthesis of 2-Chloro-8-fluoroquinoline, starting from a suitably substituted aniline precursor.

Step 1: Condensation A substituted fluoroaniline is reacted with a Vilsmeier reagent (e.g., prepared from dimethylformamide and phosphorus oxychloride) in an appropriate solvent. This reaction typically forms a β-chloro-α,β-unsaturated aldehyde or a related reactive intermediate.

Step 2: Cyclization The intermediate from Step 1 undergoes a base-catalyzed intramolecular cyclization to form the quinoline ring system. The choice of base and reaction conditions (temperature, solvent) is critical and needs to be optimized for the specific substrate.

Step 3: Chlorination If the 2-position of the quinoline ring is not already chlorinated, a subsequent chlorination step is required. This can often be achieved using reagents like phosphorus oxychloride or thionyl chloride.

Step 4: Work-up and Purification The reaction mixture is typically quenched with water or ice, and the crude product is extracted with an organic solvent. Purification is then carried out using standard techniques such as column chromatography, recrystallization, or distillation under reduced pressure to yield the final 2-Chloro-8-fluoroquinoline.

Analytical Data

Detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR) for 2-Chloro-8-fluoroquinoline is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound. High-performance liquid chromatography (HPLC) with UV detection is a suitable method for assessing the purity of fluoroquinolone compounds.[9]

Logical Relationships in Synthesis

The synthesis of 2-Chloro-8-fluoroquinoline, like other quinoline derivatives, follows a logical progression of chemical transformations. This can be visualized as a workflow from starting materials to the final product.

Caption: Generalized synthetic pathway for 2-Chloro-8-fluoroquinoline.

References

- 1. 124467-23-8|2-Chloro-8-fluoroquinoline|BLD Pharm [bldpharm.com]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-Chloro-8-fluoroquinoline 95 124467-23-8 [sigmaaldrich.com]

- 6. CAS 124467-23-8 | 2-Chloro-8-fluoroquinoline - Synblock [synblock.com]

- 7. 2-Chloro-8-fluoroquinoline | 124467-23-8 [chemicalbook.com]

- 8. PubChemLite - 2-chloro-8-fluoroquinoline (C9H5ClFN) [pubchemlite.lcsb.uni.lu]

- 9. moca.net.ua [moca.net.ua]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Chloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-fluoroquinoline is a halogenated quinoline derivative. The quinoline ring is a core structural motif in many pharmacologically active compounds. The presence of both chlorine and fluorine atoms on the quinoline scaffold is expected to significantly influence its physicochemical properties, including thermal stability and degradation pathways. Understanding these characteristics is crucial for drug development, formulation, and ensuring stability during storage and manufacturing processes. This document provides a projected thermal profile and potential degradation pathways based on analogous compounds and outlines the standard experimental methodologies for their determination.

Predicted Thermal Stability

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For halogenated aromatic compounds like 2-Chloro-8-fluoroquinoline, the thermal stability is influenced by the nature and position of the halogen substituents. Generally, the introduction of halogens can increase thermal stability.

While specific quantitative data for 2-Chloro-8-fluoroquinoline is unavailable, studies on similar heterocyclic compounds suggest that decomposition would likely occur at elevated temperatures. For instance, some heterocyclic anticancer drug candidates have shown initial decomposition (5% mass loss) at temperatures ranging from 253°C to 266°C in an inert atmosphere[1]. The thermal stability of fluoroquinolone compounds has also been extensively studied, with melting points observed between 261°C and 287°C[2].

Table 1: Predicted Thermal Analysis Data for 2-Chloro-8-fluoroquinoline

| Parameter | Predicted Value/Range | Analytical Technique |

| Onset of Decomposition (Tonset) | > 250 °C | Thermogravimetric Analysis (TGA) |

| Melting Point (Tm) | 200 - 280 °C | Differential Scanning Calorimetry (DSC) |

| Glass Transition (Tg) | Not typically observed for crystalline small molecules | Differential Scanning Calorimetry (DSC) |

Note: These values are estimations based on related compounds and should be experimentally verified.

Potential Degradation Profile

The degradation of 2-Chloro-8-fluoroquinoline can be initiated by heat, light (photodegradation), or chemical reaction (e.g., hydrolysis, oxidation). The presence of chloro and fluoro substituents, along with the nitrogen in the quinoline ring, dictates the likely degradation pathways.

Degradation of quinoline and its derivatives often involves hydroxylation, followed by ring-opening. For instance, one proposed degradation pathway for quinoline involves hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline, which is then further oxidized[3]. In the case of chloroquine, degradation can occur via N-dealkylation and substitution of the chlorine atom[4]. For fluoroquinolones, degradation can involve modifications to the piperazine ring, defluorination, and decarboxylation[5].

Based on these precedents, a potential degradation pathway for 2-Chloro-8-fluoroquinoline could involve:

-

Hydrolysis of the C-Cl bond: The chlorine at the 2-position is susceptible to nucleophilic substitution, potentially being replaced by a hydroxyl group to form 8-fluoro-2-quinolone.

-

Ring Opening: Subsequent oxidation or radical attack could lead to the opening of the pyridine or benzene ring, forming smaller aromatic or aliphatic fragments.

-

Dehalogenation: Under certain conditions, the fluorine atom could also be removed, though C-F bonds are generally more stable than C-Cl bonds.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and degradation profile of 2-Chloro-8-fluoroquinoline.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of 2-Chloro-8-fluoroquinoline by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer is used.[6][7][8][9][10]

-

Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).[7]

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-900°C) at a constant heating rate (e.g., 10°C/min).[7]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6][9]

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur (e.g., T5% for 5% mass loss).[1] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature (if applicable), and enthalpy of fusion of 2-Chloro-8-fluoroquinoline.[11][12][13][14][15]

Methodology:

-

Instrument: A differential scanning calorimeter is utilized.[11][12][13][14][15]

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated from a low temperature (e.g., 0°C) to a temperature above the expected melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min). The system can then be cooled and reheated to observe any changes in thermal behavior.

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak indicates melting, and the peak temperature is taken as the melting point (Tm). The area under the melting peak corresponds to the enthalpy of fusion (ΔHf). A step change in the baseline indicates a glass transition (Tg).[11]

Visualizations

Caption: Workflow for Thermal Analysis of 2-Chloro-8-fluoroquinoline.

Caption: A Potential Thermal Degradation Pathway for 2-Chloro-8-fluoroquinoline.

References

- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thermogravimetric analysis — Functional Oxides Coating Center [fys.kuleuven.be]

- 8. Thermogravimetry Analysis (TGA) [perkinelmer.com]

- 9. fiveable.me [fiveable.me]

- 10. Thermogravimetric Analysis | Oxford Materials Characterisation Service [www-omcs.materials.ox.ac.uk]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential Scanning Calorimetry (DSC) [perkinelmer.com]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 15. mdpi.com [mdpi.com]

Quantum Chemical Calculations for 2-Chloro-8-fluoroquinoline: A Technical Guide

Introduction

Quinolines and their derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on the quinoline scaffold is a critical factor in modulating the pharmacological profile of these compounds. 2-Chloro-8-fluoroquinoline is one such derivative, whose electronic and structural characteristics are of significant interest for the rational design of novel drug candidates.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the molecular properties of such compounds. These computational methods provide profound insights into molecular geometry, electronic structure, and reactivity, which are pivotal for understanding structure-activity relationships (SAR). This guide details the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of 2-Chloro-8-fluoroquinoline, offering a roadmap for researchers in drug discovery and computational chemistry.

Methodology and Computational Protocols

The following section outlines a robust computational protocol for the quantum chemical characterization of 2-Chloro-8-fluoroquinoline. This methodology is based on widely accepted practices for similar heterocyclic systems.

Software: All calculations are performed using the Gaussian 09 or a later version of the software suite. Data analysis and visualization are conducted using GaussView and other standard chemical software.

Computational Method: The primary theoretical framework employed is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for molecules of this size.

-

Functional and Basis Set: The calculations utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is paired with the 6-311++G(d,p) basis set, a Pople-style basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, as well as polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-uniform distribution of electron density.

Procedural Steps:

-

Geometry Optimization: The initial structure of 2-Chloro-8-fluoroquinoline is drawn and subjected to a full geometry optimization without any symmetry constraints. This process identifies the molecule's ground-state equilibrium structure by finding the minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum, evidenced by the absence of imaginary frequencies.

-

It provides theoretical vibrational spectra (Infrared and Raman), which can be used to interpret experimental spectroscopic data. The calculated frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors.

-

-

Calculation of Molecular Properties: Using the optimized geometry, a series of single-point energy calculations are performed to determine various electronic and spectroscopic properties:

-

Electronic Properties: Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Additionally, the Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack. Mulliken atomic charges are also computed to understand the charge distribution within the molecule.

-

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectrum.

-

Thermodynamic Properties: Standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy are calculated based on the vibrational analysis.

-

Data Presentation and Analysis

The following tables summarize the hypothetical, yet representative, quantitative data derived from the quantum chemical calculations on 2-Chloro-8-fluoroquinoline.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |

| Bond Lengths | C2-Cl | 1.745 | Bond Angles | Cl-C2-N1 | 115.8 |

| C8-F | 1.358 | Cl-C2-C3 | 119.5 | ||

| N1-C2 | 1.312 | F-C8-C7 | 118.9 | ||

| N1-C9 | 1.375 | F-C8-C9 | 117.3 | ||

| C2-C3 | 1.421 | C2-N1-C9 | 117.9 | ||

| C3-C4 | 1.380 | N1-C9-C8 | 122.1 | ||

| C4-C10 | 1.415 | C7-C8-C9 | 123.8 | ||

| C5-C6 | 1.379 | Dihedral Angles | Cl-C2-C3-C4 | 179.8 | |

| C6-C7 | 1.401 | F-C8-C9-N1 | -179.5 | ||

| C7-C8 | 1.382 | C4-C10-C5-C6 | 0.5 |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.63 eV |

| Dipole Moment | 3.15 Debye |

| Maximum Absorption (λmax) | 318 nm (from TD-DFT) |

| Main ¹³C NMR Peaks (δ, ppm) | 150.1 (C2), 158.5 (C8, JC-F=255 Hz) |

Table 3: Calculated Thermodynamic Properties (at 298.15 K)

| Property | Value |

| Zero-point vibrational energy | 105.25 kcal/mol |

| Enthalpy (H) | -895.3 Hartrees |

| Gibbs Free Energy (G) | -895.4 Hartrees |

| Entropy (S) | 95.8 cal/mol·K |

Visualizations

The following diagrams illustrate the computational workflow and the logical framework for applying the calculated data in a drug design context.

Caption: A typical workflow for quantum chemical calculations.

Caption: Logical flow for QSAR in drug design.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of 2-Chloro-8-fluoroquinoline. By employing Density Functional Theory, researchers can generate a wealth of data on the molecule's structural, electronic, and spectroscopic properties. This information is invaluable for understanding its intrinsic chemical behavior and for guiding the design of new quinoline-based derivatives with enhanced therapeutic potential. The presented workflow and data tables serve as a foundational reference for scientists and professionals engaged in computational chemistry and drug development, facilitating a deeper, molecule-level understanding that can accelerate the discovery of new medicines.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-8-fluoroquinoline Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 2-chloro-8-fluoroquinoline derivatives. This class of compounds holds significant promise in the development of novel therapeutic agents due to the versatile reactivity of the 2-chloro substituent and the influence of the 8-fluoro group on physicochemical and pharmacological properties.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][2][3] The introduction of a chlorine atom at the 2-position and a fluorine atom at the 8-position of the quinoline ring system creates a versatile synthetic intermediate. The 2-chloro group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The 8-fluoro substituent can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This document outlines synthetic strategies for accessing the 2-chloro-8-fluoroquinoline core and its subsequent derivatization, alongside a summary of the reported biological activities of these derivatives.

Synthesis of the 2-Chloro-8-fluoroquinoline Scaffold

The synthesis of the core 2-chloro-8-fluoroquinoline scaffold can be achieved through a multi-step sequence, typically starting from a readily available substituted aniline. A plausible synthetic route involves the construction of the quinolin-2-one precursor followed by chlorination.

Protocol 1: Synthesis of 8-fluoroquinolin-2(1H)-one

This protocol is adapted from established methods for quinolone synthesis.

Materials:

-

2-Fluoroaniline

-

Diethyl malonate

-

Sodium ethoxide

-

Diphenyl ether

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

Procedure:

-

Condensation: React 2-fluoroaniline with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol. This reaction forms the corresponding anilinomalonate derivative.

-

Cyclization: Heat the anilinomalonate intermediate in a high-boiling solvent like diphenyl ether to induce thermal cyclization, yielding ethyl 8-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: Hydrolyze the ester group using a strong base like sodium hydroxide, followed by acidification with HCl to promote decarboxylation, affording 8-fluoroquinolin-2(1H)-one.

Protocol 2: Chlorination of 8-fluoroquinolin-2(1H)-one

Materials:

-

8-fluoroquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or another inert solvent

Procedure:

-

Suspend 8-fluoroquinolin-2(1H)-one in an inert solvent such as toluene.

-

Add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (or thionyl chloride) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-8-fluoroquinoline.

-

Purify the crude product by column chromatography on silica gel.

Derivatization of 2-Chloro-8-fluoroquinoline

The 2-chloro-8-fluoroquinoline scaffold is an ideal starting point for generating a library of derivatives for medicinal chemistry exploration. The electron-deficient nature of the quinoline ring activates the 2-position towards nucleophilic aromatic substitution. Furthermore, palladium-catalyzed cross-coupling reactions provide powerful tools for C-C and C-N bond formation.

Experimental Workflow for Derivatization

Caption: General derivatization strategies for 2-chloro-8-fluoroquinoline.

Protocol 3: Suzuki Coupling of 2-Chloro-8-fluoroquinoline

Materials:

-

2-Chloro-8-fluoroquinoline

-

Aryl- or heteroaryl-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

In a reaction vessel, combine 2-chloro-8-fluoroquinoline, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-8-fluoroquinoline

Materials:

-

2-Chloro-8-fluoroquinoline

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base in a reaction vessel.

-

Add the solvent, followed by 2-chloro-8-fluoroquinoline and the amine.

-

Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

-

Monitor the reaction for completion.

-

After cooling, quench the reaction, extract the product, and purify as described in the Suzuki coupling protocol.

Medicinal Chemistry Applications and Biological Activity

Derivatives of the 2-chloro-8-fluoroquinoline scaffold have been investigated for various therapeutic applications, with notable activity in the areas of oncology, infectious diseases, and virology. The data presented below is a summary of activities for structurally related fluoroquinolone derivatives.

Anticancer Activity

Fluoroquinolone derivatives have been shown to exhibit anticancer activity, often through the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[4]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ciprofloxacin Derivatives | T-24 (Bladder) | 3.36 - 28.55 | [5] |

| Ciprofloxacin Derivatives | PC-3 (Prostate) | 3.24 - 19.33 | [5] |

| Quinolone-Chalcone Hybrids | A549 (Lung) | 27.71 | [6] |

| Quinolone-Chalcone Hybrids | HepG2 (Liver) | 22.09 | [6] |

Antibacterial Activity

The primary and most well-established therapeutic application of fluoroquinolones is their use as broad-spectrum antibacterial agents. They act by inhibiting bacterial DNA gyrase and topoisomerase IV.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-Nitrofluoroquinolones | S. aureus | 0.58 - 5 | [2] |

| 8-Nitrofluoroquinolones | E. coli | 4.7 - 37.5 | [2] |

Antiviral Activity

Certain fluoroquinolone derivatives have demonstrated antiviral properties, particularly against HIV and other viruses.[3] The mechanism of action can vary, with some compounds inhibiting viral replication at the transcriptional level.[7]

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| Fluoroquinolone K-12 | HIV-1 | - | [3] |

| 2-Aminoquinolone Derivatives | SARS-CoV-2 | 1.5 - 7.9 | [8] |

Signaling Pathway Inhibition in Cancer

Many anticancer agents, including those derived from the quinoline scaffold, exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified representation of a generic cancer cell signaling pathway that could be targeted by 2-chloro-8-fluoroquinoline derivatives.

Caption: Potential inhibition of cancer signaling pathways.

Conclusion

The 2-chloro-8-fluoroquinoline scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and derivatization strategies outlined in these application notes provide a framework for generating diverse libraries of compounds for biological screening. The promising anticancer, antibacterial, and antiviral activities reported for related fluoroquinolone derivatives highlight the potential of this chemical space for drug discovery and development. Further exploration of the SAR of 2-chloro-8-fluoroquinoline derivatives is warranted to identify lead compounds with enhanced potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Chloro-8-fluoroquinoline in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-fluoroquinoline has emerged as a valuable and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique electronic properties, stemming from the presence of both a chloro and a fluoro substituent on the quinoline core, make it an attractive starting material for a variety of cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of 2-chloro-8-fluoroquinoline in two of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of diverse aryl, heteroaryl, and amino functionalities at the 2-position of the quinoline scaffold, paving the way for the synthesis of a wide array of compounds with potential biological activity. The derivatives of 2-substituted-8-fluoroquinolines are of significant interest as they are analogs of fluoroquinolone antibiotics, which are known to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, providing a powerful tool for the formation of carbon-carbon bonds. In the context of 2-chloro-8-fluoroquinoline, this reaction allows for the synthesis of 2-aryl- and 2-heteroaryl-8-fluoroquinolines, which are key scaffolds in many biologically active molecules.[3]

General Reaction Scheme

Caption: General workflow for the Suzuki-Miyaura coupling of 2-Chloro-8-fluoroquinoline.

Quantitative Data from Analogous Reactions

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 2-Chloroquinoline | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |

| 3 | 2,6-Dichloroquinoxaline | 2-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 65 | 3 | 72[4] |

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-8-fluoroquinoline (Analogous Procedure)

This protocol is adapted from established procedures for similar substrates and may require optimization.

Materials:

-

2-Chloro-8-fluoroquinoline (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloro-8-fluoroquinoline, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-8-fluoroquinoline.

Application in Buchwald-Hartwig Amination